molecular formula C17H20O9 B1666308 3-O-Feruloylquinic acid CAS No. 1899-29-2

3-O-Feruloylquinic acid

Cat. No.: B1666308
CAS No.: 1899-29-2
M. Wt: 368.3 g/mol
InChI Key: RAGZUCNPTLULOL-UHFFFAOYSA-N
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Description

3-O-Feruloylquinic acid is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features multiple hydroxyl groups and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.

Mechanism of Action

Target of Action

3-O-Feruloylquinic acid, also known as 3-Feruloylquinic acid, is a derivative of quinic acid-bound phenolic acid . It has been identified as a protease inhibitor, exerting a moderate inhibitory effect against Avian Influenza Virus (H5N1) in vitro .

Mode of Action

The compound shows antioxidant activity, which means it can neutralize harmful free radicals in the body . This antioxidant activity is markedly enhanced by high photosynthetically active radiation (PAR) and UV irradiances .

Biochemical Pathways

This compound is a part of the phenolic compounds biosynthetic pathway . It is a derivative of quinic acid-bound phenolic acid, which is produced through the esterification of a hydroxycinnamic acid and 1 L - (−)-quinic acid .

Pharmacokinetics

It is known that phenolic acids, a class of compounds to which this compound belongs, have low bioavailability, which can impair their administration by the oral route .

Result of Action

The primary result of the action of this compound is its antioxidant activity. By neutralizing harmful free radicals, it can help protect the body’s cells from damage .

Action Environment

The antioxidant activity of this compound is significantly enhanced under high photosynthetically active radiation (PAR) and UV irradiances . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as light exposure. Additionally, it is reported that the compound is relatively stable in acidic solutions, but can degrade in other solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Feruloylquinic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of ester and carboxylic acid groups. Common reagents used in the synthesis include protecting agents, oxidizing agents, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its multiple functional groups make it a useful probe for investigating biochemical processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent due to its bioactive properties. Research is ongoing to explore its efficacy in treating various diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    (1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and applications.

    (1S,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid: Lacks the hydroxyl group, which may influence its binding properties and biological activity.

Uniqueness

The presence of both hydroxyl and methoxy groups in 3-O-Feruloylquinic acid makes it unique compared to similar compounds

Properties

IUPAC Name

1,3,4-trihydroxy-5-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O9/c1-25-12-6-9(2-4-10(12)18)3-5-14(20)26-13-8-17(24,16(22)23)7-11(19)15(13)21/h2-6,11,13,15,18-19,21,24H,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGZUCNPTLULOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2CC(CC(C2O)O)(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1899-29-2
Record name (1R,3S,4S,5S)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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